2-Acetyl-4-nitroindan-1,3-dione

Solid-phase peptide synthesis Oligosaccharide synthesis Protecting group chemistry

2-Acetyl-4-nitroindan-1,3-dione (CAS 25125-04-6) is a nitro-substituted indane-1,3-dione derivative whose unique ortho-nitro arrangement enables its role as a chemoselective primary amine protecting group. Unlike non-nitrated analogs, the 4-nitro substitution allows clean deprotection with 2% hydrazine at ambient temperature while remaining stable to acids and secondary/tertiary bases. This orthogonal reactivity is essential for solid-phase peptide synthesis, trypanothione conjugate assembly, and heterocyclic scaffold diversification in drug discovery. Ideal for hit-to-lead optimization.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 25125-04-6
Cat. No. B1333638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-nitroindan-1,3-dione
CAS25125-04-6
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESCC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3
InChIKeyOSZUSQXEYYPINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-nitroindan-1,3-dione (CAS 25125-04-6) | Structure and Core Properties


2-Acetyl-4-nitroindan-1,3-dione (CAS 25125-04-6) is a nitro-substituted indane-1,3-dione derivative with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol [1]. The compound features a reactive 1,3-diketone moiety, an electron-withdrawing 4-nitro group, and an acetyl group at the 2-position, endowing it with distinctive electrophilic properties and the capacity to act as a versatile chemical intermediate [1].

Why 2-Acetyl-4-nitroindan-1,3-dione Cannot Be Substituted by Generic Indandiones


Simple substitution with other indane-1,3-diones or generic acetylindandiones is not feasible. The specific 4-nitro substitution pattern on the aromatic ring is essential for its established function as a selective primary amine protecting group. This ortho-nitro arrangement enables a unique deprotection mechanism using 2% hydrazine at ambient temperature while maintaining stability to acids and secondary/tertiary bases, a chemoselectivity profile not replicable with the non-nitrated parent compound (2-acetylindan-1,3-dione) or other analogs [1][2].

Quantitative Differentiation of 2-Acetyl-4-nitroindan-1,3-dione from Analogs


Chemoselective Primary Amine Protection: Acid/Base Stability Profile

2-Acetyl-4-nitroindan-1,3-dione exhibits a unique chemoselectivity profile as a primary amine protecting group, displaying excellent stability to acidic conditions and secondary/tertiary bases, while being quantitatively removable with 2% hydrazine at ambient temperature [1][2]. The non-nitrated analog, 2-acetylindan-1,3-dione, lacks the electron-withdrawing nitro group and does not possess this orthogonal deprotection mechanism.

Solid-phase peptide synthesis Oligosaccharide synthesis Protecting group chemistry

Enzymatic Target Engagement: Trypanothione Reductase Inhibition

2-Acetyl-4-nitroindan-1,3-dione has been shown to selectively inhibit trypanothione reductase, an enzyme critical for redox homeostasis in trypanosomatid parasites . The compound was utilized in the synthesis of trypanothione, the natural substrate of this enzyme, demonstrating its relevance in probing this parasite-specific pathway [1].

Antiparasitic drug discovery Trypanosomiasis Leishmaniasis

Synthetic Utility: Versatile Heterocycle Precursor

The reactive 1,3-dione moiety of 2-acetyl-4-nitroindan-1,3-dione can be utilized for the synthesis of diverse heterocyclic compounds, which are valuable building blocks for pharmaceuticals, agrochemicals, and materials science . The presence of the 4-nitro group provides an additional handle for further functionalization (e.g., reduction to an amine), a feature absent in the non-nitrated parent compound.

Medicinal chemistry Agrochemical synthesis Materials science

Optimal Research and Industrial Applications for 2-Acetyl-4-nitroindan-1,3-dione


Solid-Phase Peptide and Oligosaccharide Synthesis

Employed as a chemoselective protecting group for primary amines in solid-phase synthesis. Its stability to acids and secondary/tertiary bases, combined with clean removal by 2% hydrazine at room temperature, makes it ideal for the assembly of complex peptides and amino sugars where orthogonal protection is required [1][2].

Synthesis of Antiparasitic Probes and Trypanothione Analogs

Serves as a key synthetic building block for the preparation of trypanothione and related conjugates, enabling the study of trypanothione reductase function and the development of novel antiparasitic agents targeting trypanosomatid diseases [1].

Diversification in Medicinal Chemistry Libraries

The combination of a reactive 1,3-dione core and a reducible 4-nitro group provides two orthogonal diversification points. This allows for the efficient generation of heterocyclic scaffolds and functionalized derivatives, accelerating hit-to-lead optimization in drug discovery programs .

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